molecular formula C12H13FN2O2 B1504539 2-Tert-butyl-7-fluoro-5-nitro-1H-indole CAS No. 952664-94-7

2-Tert-butyl-7-fluoro-5-nitro-1H-indole

Cat. No.: B1504539
CAS No.: 952664-94-7
M. Wt: 236.24 g/mol
InChI Key: YOBUTELENUBOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-7-fluoro-5-nitro-1H-indole is a substituted indole derivative characterized by three distinct functional groups: a tert-butyl group at position 2, a fluorine atom at position 7, and a nitro group at position 5 (Figure 1). The tert-butyl substituent introduces significant steric bulk, which can influence both reactivity and molecular interactions.

Properties

CAS No.

952664-94-7

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

2-tert-butyl-7-fluoro-5-nitro-1H-indole

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)10-5-7-4-8(15(16)17)6-9(13)11(7)14-10/h4-6,14H,1-3H3

InChI Key

YOBUTELENUBOFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=CC(=CC(=C2N1)F)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC2=CC(=CC(=C2N1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparisons of Indole Derivatives

Compound Name Substituent Positions Functional Groups Yield (%) Melting Point (°C) Key Properties
This compound 2, 5, 7 tert-butyl, NO₂, F N/A* N/A* High steric hindrance; electron-deficient core
5-Fluoro-1-methyl-1H-indole (7b) 1, 5 CH₃, F 98 55–56 Low steric bulk; moderate polarity
5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole (7c) 1, 5 SO₂C₆H₄CH₃, F 96 111–112 High polarity; enhanced thermal stability
5-Fluoro-3-(triazolylethyl)-1H-indole (5b) 3, 5 triazole-ethyl, F 42 N/A Hydrogen-bonding capability; moderate yield

Steric and Electronic Modifications

  • Steric Effects : The tert-butyl group at position 2 in the target compound imposes greater steric hindrance compared to the methyl group in 7b or the sulfonyl group in 7c . This bulkiness may reduce nucleophilic reactivity at the indole nitrogen but enhance selectivity in substitution reactions.
  • Electronic Effects : The nitro group at position 5 and fluorine at position 7 create a strongly electron-deficient aromatic system, contrasting with the electron-neutral methyl group in 7b or the electron-withdrawing sulfonyl group in 7c. This electron deficiency could influence photophysical properties or binding interactions in biological systems .

Preparation Methods

Starting Materials and Key Intermediates

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

One effective route involves:

  • Protection of the indole nitrogen (e.g., with tert-butoxycarbonyl).
  • Palladium-catalyzed cross-coupling of N-protected 5-halo-1H-indole with appropriate boronic acids or amines to install fluoro and nitro substituents.
  • Reduction of nitro groups to amines, followed by re-nitration if necessary to achieve the 5-nitro substitution.

Regioselective Alkylation to Introduce the Tert-butyl Group

The tert-butyl group at the 2-position can be introduced by:

  • Alkylation of the indole ring using tert-butyl halides or tert-butyl sulfonyl derivatives under controlled conditions.
  • Use of strong bases and low temperatures to ensure regioselectivity and avoid polysubstitution.

Nitration and Fluorination Steps

  • Nitration is typically performed on the indole ring under mild acidic conditions to selectively introduce the nitro group at the 5-position.
  • Fluorination can be achieved via electrophilic fluorinating agents or by using fluorinated starting materials in the cross-coupling steps.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes
Protection of indole nitrogen tert-Butoxycarbonyl chloride, triethylamine, THF Protects N-H to prevent side reactions during coupling
Palladium-catalyzed coupling Pd catalyst (e.g., Pd(OAc)2), boronic acids, base (K2CO3), solvent (toluene/dioxane), 90-150 °C Enables installation of fluoro and nitro substituents
Reduction of nitro group Ammonium formate, Pd/C, reflux Converts nitro to amine intermediate
Alkylation tert-Butyl halide, base (e.g., NaH), solvent (DMF) Introduces tert-butyl group regioselectively at C-2
Nitration Mild nitrating agents (e.g., HNO3/H2SO4 diluted) Selective nitration at 5-position

Representative Reaction Sequence

Analytical and Purification Techniques

  • Reactions are typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Purification is achieved by column chromatography on silica gel or preparative thin-layer chromatography (PTLC).
  • Structural confirmation is done by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Method Aspect Description Reference
Nitrogen protection tert-Butoxycarbonyl chloride, triethylamine, THF
Palladium-catalyzed coupling Pd(OAc)2, boronic acids, K2CO3, toluene/dioxane, 90-150 °C
Nitro group reduction Ammonium formate, Pd/C, reflux
Alkylation (tert-butyl) tert-Butyl halide, NaH, DMF
Nitration Mild nitrating agents (dilute HNO3/H2SO4)
Purification Silica gel chromatography, PTLC

Q & A

Q. What are effective methods for synthesizing 2-Tert-butyl-7-fluoro-5-nitro-1H-indole?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole core.

Fluorination : Introduce fluorine at the 7-position via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH ().

Nitration : Add the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions ().

tert-Butylation : Install the tert-butyl group via Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions ().
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol ().
Key Considerations : Monitor reaction progress with TLC and confirm purity via HPLC (>98%) ().

Q. How should researchers handle solubility and storage of this compound?

  • Methodological Answer :
  • Solubility Testing :
  • Dissolve in DMSO (10 mM stock solution) for biological assays. For non-polar solvents, use dichloromethane or THF ().
  • Conduct a solubility screen using the "shake-flask method" across solvents (water, ethanol, DMSO) at 25°C ().
  • Storage :
  • Store under inert gas (N₂/Ar) at RT in airtight, light-resistant containers to prevent nitro group degradation ().
  • Avoid moisture to prevent hydrolysis of the tert-butyl group ().

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. Key signals:
  • tert-butyl: δ ~1.4 ppm (singlet, 9H).
  • Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm) ().
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₄FN₂O₂: 253.0984) ().
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and tert-butyl (2960–2870 cm⁻¹, C-H) groups ().

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this indole derivative?

  • Methodological Answer :
  • Electrophilic Substitution : The nitro group deactivates the aromatic ring, directing further substitutions to meta/para positions. Use DFT calculations to predict reactive sites ().
  • Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂. Monitor intermediates via LC-MS ().
  • Photostability : Expose to UV light (254 nm) to assess nitro group stability; quantify degradation products via GC-MS ().

Q. What strategies can elucidate the bioactivity of this compound in enzyme inhibition?

  • Methodological Answer :
  • Enzyme Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves ().
  • Molecular Docking : Use AutoDock Vina to model interactions between the nitro group and enzyme active sites (PDB: 4UM) ().
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound depletion using LC-MS/MS ().

Q. How can computational chemistry optimize derivatives of this compound?

  • Methodological Answer :
  • QSAR Modeling : Build a dataset of indole derivatives with substituent variations. Use Gaussian 16 to calculate electronic parameters (HOMO/LUMO, Mulliken charges) ().
  • ADMET Prediction : Employ SwissADME to predict bioavailability, BBB penetration, and toxicity ().
  • Synthetic Feasibility : Use retrosynthetic software (e.g., Synthia) to prioritize derivatives with viable routes ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.